2-(2,2-Diphenylvinyl)naphthalene
Description
Significance within Organic Electronic Materials Research
The 2,2-diphenylvinyl moiety is a key component of many molecules known for a phenomenon called Aggregation-Induced Emission (AIE). Unlike many traditional fluorescent dyes that suffer from quenching (loss of fluorescence) in the solid state, AIE-active molecules become highly emissive when aggregated. This property is critical for the development of efficient and stable organic light-emitting diodes (OLEDs). The propeller-like shape of the diphenylvinyl group prevents detrimental intermolecular π–π stacking in the solid state, which would otherwise quench luminescence. By incorporating the 2-(2,2-diphenylvinyl)naphthalene structure into larger systems, researchers can create materials with high solid-state fluorescence quantum yields, a crucial parameter for high-performance OLEDs. bohrium.com
Derivatives containing this structure have been investigated as blue luminogens and as components in green dopants for OLEDs. researchgate.netrsc.org For instance, the related compound 1,4-bis(2,2-diphenylvinyl)biphenyl has been used as a host material in efficient white OLEDs. aip.org The naphthalene (B1677914) component of the molecule also contributes to a high glass transition temperature and good thermal stability in the final materials, which is essential for the longevity and reliability of electronic devices.
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) and Ethene Derivatives Research
This compound is structurally classified as both a polycyclic aromatic hydrocarbon (PAH) and a derivative of ethene.
Polycyclic Aromatic Hydrocarbons (PAHs): PAHs are a class of organic compounds composed of two or more fused aromatic rings. google.comrsc.org The simplest PAH is naphthalene (C₁₀H₈), which consists of two fused benzene (B151609) rings. wikipedia.orgvedantu.com The extended π-conjugated system of PAHs like naphthalene gives them unique electronic and optical properties. They are often planar and possess good charge-transporting capabilities, making them fundamental components in organic electronics. rsc.org Naphthalene itself is a white crystalline solid and serves as a foundational building block for a vast array of chemical syntheses, including dyes, polymers, and pharmaceuticals. conicet.gov.ar
Ethene Derivatives: The "vinyl" part of the name signifies its connection to ethene (C₂H₄). Specifically, it is a derivative of tetraphenylethylene (B103901) (TPE), a well-known AIE luminogen. The photophysical properties of such molecules are dominated by the restriction of intramolecular rotation (RIR) mechanism. In dilute solutions, the phenyl rings can rotate freely, providing non-radiative pathways for excited-state decay, resulting in weak fluorescence. In an aggregated or solid state, this rotation is hindered, which blocks the non-radiative channels and forces the molecule to release its energy via light emission.
The synthesis of vinylnaphthalene derivatives can be achieved through various cross-coupling reactions, such as the Suzuki or Stille reactions, which are powerful tools in modern organic synthesis. For example, the synthesis of (Z)-1-(1,2-diphenylvinyl)naphthalene has been accomplished via a cross-coupling reaction involving an organostannane. acs.org A similar strategy, likely involving the Suzuki coupling of a naphthalene boronic acid/ester with a diphenylvinyl halide or vice versa, would be a standard route to synthesize this compound. rsc.org
Overview of Current Academic Research Trajectories
Current research heavily focuses on incorporating the this compound motif into more complex molecular architectures to create functional materials. The primary application driving this research is in the field of organic electronics, particularly OLEDs.
Key research trajectories include:
Development of Novel Emitters: Scientists are designing and synthesizing new molecules that use the diphenylvinylnaphthalene unit as a core or an end-capping group to achieve bright and stable blue, green, or white light emission for display and lighting applications. rsc.orgresearchgate.net
High-Efficiency Host Materials: The naphthalene moiety provides good charge transport properties and thermal stability, making derivatives suitable as host materials in phosphorescent and fluorescent OLEDs.
Aggregation-Induced Emission (AIE) Systems: There is ongoing exploration of new AIE-active materials for various applications beyond OLEDs, such as chemical sensors and bio-imaging, where the fluorescence turn-on mechanism in the presence of an analyte or in specific cellular environments is highly advantageous. bohrium.com
The following tables summarize the performance of various organic electronic materials that incorporate the diphenylvinyl or naphthalene structures, illustrating their importance in the field.
Table 1: Performance of OLEDs with Diphenylvinyl-Containing Materials
| Device Role | Material | Max. Efficiency | Emitted Color | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|---|
| Blue Emitter | CNSPI-DVP (non-doped) | 5.3% (EQE) | Blue | (0.14, 0.13) | rsc.org |
| Blue Emitter | NSPI-DVP (non-doped) | 3.2% (EQE) | Blue | - | rsc.org |
| Copolymer PLED | pDPV | 2.21 cd/A | Sky-Blue | (0.16, 0.28) | researchgate.net |
| Copolymer PLED | pCBZ | 2.15 cd/A | Blue | (0.15, 0.22) | researchgate.net |
EQE: External Quantum Efficiency
Table 2: Properties of Naphthalene-Based Host Materials for OLEDs
| Material | Device Role | Max. Efficiency (Doped) | Max. Luminance (Doped) | Reference |
|---|---|---|---|---|
| DNN | Blue Host | 5.24 cd/A | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H18 |
|---|---|
Molecular Weight |
306.4g/mol |
IUPAC Name |
2-(2,2-diphenylethenyl)naphthalene |
InChI |
InChI=1S/C24H18/c1-3-10-21(11-4-1)24(22-12-5-2-6-13-22)18-19-15-16-20-9-7-8-14-23(20)17-19/h1-18H |
InChI Key |
OXCVRCQJJBNSHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Strategies for 2-(2,2-Diphenylvinyl)naphthalene and Analogues
The construction of the specific carbon-carbon bonds in this compound is achieved through several advanced synthetic methods. These strategies are designed to be versatile, allowing for the synthesis of not only the target compound but also a variety of related analogues with different substitution patterns.
Palladium-catalyzed reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. The Suzuki and Wittig reactions represent two powerful, albeit mechanistically distinct, approaches that can be employed for the synthesis of vinylic naphthalenes.
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst. chemrxiv.org For the synthesis of vinylnaphthalene derivatives, this typically involves the reaction of a naphthalene (B1677914) halide (e.g., 2-bromonaphthalene) with a vinylboronic acid or ester. nih.gov Naphthalene-based polymers have been successfully used as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating high efficiency and selectivity. researchgate.netmdpi.com The reaction is tolerant of a wide variety of functional groups and reaction conditions can be tuned to optimize yields. nih.govsoton.ac.uk For instance, the synthesis of 2,6-di((E)-styryl)naphthalene has been accomplished by reacting 2,6-dibromonaphthalene (B1584627) with trans-BETA-styrene boronic acid in the presence of a Pd(PPh₃)₄ catalyst. nih.gov
Wittig Reaction: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org To synthesize this compound, 2-naphthaldehyde (B31174) would be reacted with a phosphonium ylide derived from diphenylmethane, such as (diphenylmethyl)triphenylphosphonium halide. The ylide is typically generated in situ by treating the corresponding phosphonium salt with a strong base. masterorganicchemistry.comudel.edu The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct, the formation of which is a strong thermodynamic driving force for the reaction. organic-chemistry.org The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. wikipedia.orgorganic-chemistry.org
| Feature | Suzuki Coupling | Wittig Reaction |
|---|---|---|
| Reactants | Naphthalene halide + Vinylboronic acid/ester | Naphthaldehyde/Naphthyl ketone + Phosphonium ylide |
| Catalyst/Reagent | Palladium complex (e.g., Pd(PPh₃)₄) | Phosphonium ylide (stoichiometric) |
| Key Intermediate | Organopalladium species | Oxaphosphetane |
| Byproduct | Boronic acid waste | Triphenylphosphine oxide |
| Stereoselectivity | Generally retains stereochemistry of vinylborane | Dependent on ylide stability and reaction conditions wikipedia.orgorganic-chemistry.org |
A highly regioselective method for synthesizing β-vinylic naphthalenes involves the ring-opening coupling reactions of diarylmethylenecyclopropa[b]naphthalenes. rsc.org This strategy utilizes strained three-membered rings fused to the naphthalene system as reactive intermediates. The reaction with Grignard reagents in the presence of a palladium catalyst leads to the cleavage of the cyclopropane (B1198618) ring and the formation of a vinylic naphthalene structure. rsc.orgrsc.org
The regioselectivity of this coupling is notably dependent on the palladium catalyst employed. When Pd(OAc)₂ is used as the catalyst, the aromatic group from the Grignard reagent couples to the naphthyl ring. In contrast, using a Pd(PPh₃)₂Cl₂ catalyst can lead to a different regiochemical outcome. rsc.org This ligand-controlled switch in regioselectivity allows for the synthesis of differently substituted β-vinylic naphthalenes from a common precursor. rsc.org These reactions typically provide the desired products in moderate to excellent yields. rsc.org
| Catalyst | Grignard Reagent (ArMgBr) | Outcome |
|---|---|---|
| Pd(OAc)₂ | Aryl Grignard | Aryl group from Grignard reagent couples to the naphthyl ring |
| Pd(PPh₃)₂Cl₂ | Aryl Grignard | Different regioselectivity observed |
Achieving chemo- and regioselectivity is crucial for the efficient synthesis of complex molecules like polysubstituted naphthalenes, preventing the formation of unwanted isomers and byproducts.
Regioselectivity: The selective functionalization of the naphthalene core is a key challenge. The ring-opening coupling of diarylmethylenecyclopropa[b]naphthalenes is a prime example of a highly regioselective reaction, where the choice of catalyst dictates the position of bond formation. rsc.orgrsc.org Other methods for achieving regioselectivity in naphthalene synthesis include electrophilic cyclization of specifically substituted propargylic alcohols, which can yield polysubstituted naphthalenes under mild conditions. nih.gov Furthermore, triflimide (HNTf₂) has been shown to catalyze the benzannulation reaction of arylacetaldehydes with alkynes with excellent regioselectivity. researchgate.netresearchgate.net The synthesis of methylene-bridged naphthalene oligomers from 2,6-dialkoxyl naphthalene also proceeds with high regioselectivity. nih.gov
Chemoselectivity: Chemoselectivity involves the selective reaction of one functional group in the presence of others. In palladium-catalyzed cross-coupling reactions, the high chemoselectivity of the catalyst allows for the presence of various functional groups on the coupling partners, which remain unaffected during the reaction. chemrxiv.org This is a significant advantage of methods like the Suzuki coupling, enabling the synthesis of complex, functionalized vinylic naphthalenes.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions used to synthesize this compound is essential for optimizing reaction conditions and expanding their scope. Investigations have focused on both radical-mediated processes and the catalytic cycles of transition metal-catalyzed reactions.
Radical-mediated reactions offer alternative pathways for forming C-C bonds. The generation of radical species can be achieved through various methods, including the use of photoredox catalysis. nih.govmssm.edu In such systems, a photocatalyst, upon excitation by visible light, can oxidize or reduce a substrate to generate a radical intermediate. nih.gov This radical can then engage in subsequent coupling reactions.
For instance, photoredox/nickel dual catalysis has emerged as a powerful tool for cross-coupling reactions, proceeding through a single-electron transmetalation pathway. nih.gov While a specific radical-mediated synthesis for this compound is not prominently documented, it is plausible that aryl radicals could be generated from naphthalene derivatives and coupled with a suitable vinyl partner. The formation of aryl radicals from diaryliodonium salts via electron reduction by palladium clusters has been proposed in the arylation of other aromatic systems, suggesting a possible radical coupling pathway. researchgate.net
The mechanisms of transition metal-catalyzed reactions, particularly those involving palladium, have been extensively studied.
Suzuki Coupling Mechanism: The catalytic cycle of the Suzuki reaction is generally understood to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 2-bromonaphthalene) to form a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Ring-Opening Coupling Mechanism: The palladium-catalyzed ring-opening of diarylmethylenecyclopropa[b]naphthalenes is thought to proceed via the formation of a palladacycle intermediate. rsc.orgrsc.org The palladium catalyst likely inserts into one of the strained C-C bonds of the cyclopropane ring. Subsequent reaction with the Grignard reagent and reductive elimination would then yield the final vinylic naphthalene product. The specific ligands on the palladium center influence the geometry and reactivity of the intermediates, thereby controlling the regiochemical outcome of the reaction. rsc.org
Formation Mechanisms of Related Polycyclic Aromatic Hydrocarbons
The high-temperature decomposition or pyrolysis of aromatic compounds like this compound can serve as a pathway to the formation of larger, more complex polycyclic aromatic hydrocarbons (PAHs). While direct studies on the pyrolysis of this compound are not extensively documented, the formation mechanisms can be inferred from studies on its constituent aromatic structures, namely naphthalene and substituted styrenes.
PAHs are primarily formed through the incomplete combustion of organic materials. The growth of PAHs often begins with smaller aromatic rings which then combine and cyclize. Naphthalene is frequently the most abundant initial PAH formed during the pyrolysis of various materials, including plastics like polystyrene and PVC, and biomass components like lignin. It then acts as a crucial building block for larger systems.
Key mechanisms for PAH growth from naphthalene precursors include:
Radical-Based Pathways: One significant mechanism involves the reaction of aryl radicals with small unsaturated molecules. For instance, the reaction between a phenyl radical (C₆H₅•) and vinylacetylene (C₄H₄) has been identified as a barrierless, exoergic reaction that can form naphthalene even at low temperatures. nih.gov This pathway can be extended, where naphthyl radicals (C₁₀H₇•), formed from the photodissociation of naphthalene, react with vinylacetylene to produce three-ring PAHs like anthracene (B1667546) and phenanthrene. nih.gov Under pyrolysis conditions, this compound could fragment to produce naphthyl and various phenyl-containing radicals, which could then participate in similar growth reactions.
Hydrogen Abstraction/Acetylene (B1199291) Addition (HACA): This is a widely recognized mechanism for PAH growth in high-temperature environments like combustion flames. The process involves the abstraction of a hydrogen atom from an aromatic ring, creating an aryl radical. This radical site can then react with acetylene (C₂H₂), a common product of fuel pyrolysis, leading to the addition of a two-carbon unit. Subsequent cyclization and aromatization reactions extend the PAH structure.
Pyrolytic Decomposition and Recombination: The thermal decomposition of naphthalene itself has been studied as a model for tar pyrolysis. This process yields gaseous products such as hydrogen, methane, and ethylene (B1197577), but also leads to the formation of coke and larger PAHs through recombination of fragments. rsc.orgresearchgate.net The presence of the diphenylvinyl substituent would likely influence the fragmentation pattern, potentially leading to unique PAH products through intramolecular cyclization or intermolecular reactions. Pyrolysis of aromatic polymers like polystyrene, which shares structural elements with the subject compound, is known to produce significant quantities of naphthalene, phenanthrene, and benzo[a]anthracene. whiterose.ac.uk
The table below summarizes key reactions involved in the growth of PAHs from naphthalene precursors.
| Precursor(s) | Reaction Type | Key Intermediates/Reagents | Resulting PAH(s) | Significance |
|---|---|---|---|---|
| Phenyl Radical + Vinylacetylene | Radical Addition/Cyclization | van der Waals complex | Naphthalene | Low-temperature pathway to first PAH ring system. nih.gov |
| Naphthyl Radical + Vinylacetylene | Radical Addition/Cyclization | - | Anthracene, Phenanthrene | Growth mechanism from two-ring to three-ring PAHs. nih.gov |
| Naphthalene | HACA Mechanism | H• abstraction, Acetylene (C₂H₂) | Larger PAHs | Primary mechanism in high-temperature combustion. |
| Naphthalene / Anthracene | Thermal Decomposition | High Temperature | H₂, CH₄, C₂H₄, Coke, larger PAHs | Models tar pyrolysis and coke formation. rsc.orgresearchgate.net |
Derivatization and Functionalization Strategies for Structural Modification
The structural modification of this compound can be approached through various derivatization and functionalization strategies, primarily targeting the naphthalene core. These methods are crucial for tuning the molecule's electronic, optical, and physical properties for applications in materials science and medicinal chemistry. The development of regioselective synthesis methodologies for polysubstituted naphthalenes is an area of significant research interest. researchgate.net
Direct C-H Functionalization A powerful modern strategy involves the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials (e.g., halogenated naphthalenes). nih.govthieme-connect.com This approach offers a more atom-economical route to modified naphthalene derivatives.
Directed C-H Activation: By incorporating a directing group at a specific position on the naphthalene ring, metal catalysts can be guided to activate a particular C-H bond with high regioselectivity. nih.gov While the diphenylvinyl group itself is not a classical directing group, functional groups could be introduced onto one of the phenyl rings or the naphthalene core in a separate step to guide further modifications.
Hydride Shift Mediated C-H Functionalization: Recent methods have been developed for synthesizing polysubstituted naphthalenes through a sequence involving an intramolecular hydride shift that mediates C(sp³)–H bond functionalization, followed by aromatization. acs.orgnih.gov
Cross-Coupling Reactions on Halogenated Precursors A more traditional and highly reliable method for functionalizing the naphthalene core involves the use of palladium-catalyzed cross-coupling reactions. This strategy requires a precursor where the naphthalene ring is substituted with a halogen, typically bromine or iodine. Naphthalene is readily halogenated at its 2- and 6-positions, making precursors like 2,6-dibromonaphthalene commercially available and useful for synthesis. nih.gov Starting from a bromo-substituted analogue of this compound, various groups could be introduced.
Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. It is widely used to form carbon-carbon bonds. For example, the synthesis of 2,6-di((E)-styryl)naphthalene (DSN) was achieved via a Suzuki coupling between 2,6-dibromonaphthalene and trans-BETA-styrene boronic acid. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It was used to synthesize 2,6-di(phenylethynyl)naphthalene (DPEN) from 2,6-dibromonaphthalene and phenylacetylene, demonstrating an effective way to introduce alkynyl moieties. nih.gov
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. This would be a key strategy for introducing nitrogen-containing functional groups onto the naphthalene core.
The table below outlines conditions for representative cross-coupling reactions used to functionalize a naphthalene core.
| Reaction | Naphthalene Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 2,6-dibromonaphthalene | trans-BETA-styrene boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2,6-di((E)-styryl)naphthalene | nih.gov |
| Sonogashira Coupling | 2,6-dibromonaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 2,6-di(phenylethynyl)naphthalene | nih.gov |
| Buchwald-Hartwig Amination | N,N'-bis(2-ethylhexyl)-2,6-dibromo-NDI | Carbazole | Pd(OAc)₂ / NaOtBu | Core-aminated Naphthalene Diimide | soton.ac.uk |
These functionalization strategies provide a versatile toolkit for the structural modification of this compound, enabling the synthesis of a wide array of novel derivatives with tailored properties.
Photophysical Phenomena and Mechanisms
Fundamental Photophysical Processes of 2-(2,2-Diphenylvinyl)naphthalene Systems
The photophysical characteristics of this compound are rooted in the behavior of its tetraphenylethylene (B103901) (TPE) core. When a TPE-based molecule like this absorbs a photon, it transitions to an electronically excited state. The subsequent de-excitation processes are highly dependent on the molecule's physical state (i.e., in solution or aggregated).
Upon photoexcitation in a dilute solution, this compound and related TPE systems exhibit complex and ultrafast excited-state dynamics. The primary relaxation pathway is non-radiative, meaning the energy is dissipated as heat rather than light. rsc.orgnih.gov This efficient non-radiative decay is due to the dynamic intramolecular motions of the peripheral phenyl and naphthyl rings, which act as molecular rotors. nih.govacs.org
The key steps in the relaxation pathway for an isolated molecule are:
Excitation: The molecule absorbs a photon, transitioning from the ground state (S₀) to an excited singlet state (S₁).
Intramolecular Motion: In the excited state, the phenyl and naphthyl rings undergo low-frequency rotational and vibrational motions. nih.gov This torsional motion around the vinyl core provides an efficient pathway for the molecule to dissipate the absorbed energy without emitting a photon. acs.orgnih.gov
Non-Radiative Decay: The energy is rapidly funneled through these rotational motions, leading to a quick, radiationless decay back to the ground state. acs.org This process, often involving twisting around the central ethylene (B1197577) bond, is responsible for the characteristic fluorescence quenching observed in dilute solutions. rsc.orgrug.nl
In some cases, particularly in polar solvents, excited-state symmetry breaking can occur, leading to the formation of a transient charge-separated state. rug.nl However, the dominant de-excitation channel in solution remains the non-radiative decay facilitated by intramolecular rotations. When these rotations are restricted, such as in a viscous solvent or in the aggregated state, the non-radiative pathways are blocked, and radiative decay (fluorescence) becomes dominant. nih.gov
The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is a key indicator of the AIE effect. For this compound and its analogs, the quantum yield is typically very low in dilute organic solvents but increases dramatically upon aggregation.
While specific data for this compound is dispersed across literature, the photophysical properties of closely related naphthyl-substituted TPE derivatives illustrate the general trend. For example, studies on luminogens like naphthyltriphenylethene (NTPE), dinaphthyldiphenylethene (DNDPE), and others show negligible emission in pure THF solution, but their fluorescence quantum yields in the aggregated state (in THF/water mixtures) can be significant. uqu.edu.sa Similarly, other naphthalene (B1677914) derivatives show strong solvent and aggregation dependence on their quantum yields and lifetimes. nih.govresearchgate.net
Phosphorescence, which is emission from a triplet excited state, is generally less efficient for these types of organic molecules at room temperature compared to fluorescence. The transition from the singlet excited state to the triplet state (intersystem crossing) is often outcompeted by the rapid non-radiative decay from the singlet state, especially in solution. libretexts.org
Below is a table compiling representative photophysical data for TPE-naphthalene systems and related compounds to illustrate these principles.
| Compound/System | Solvent/State | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) |
| Naphthyltriphenylethene (NTPE) | Aggregated State | 0.45 | Not Reported |
| Dinaphthyldiphenylethene (DNDPE) | Aggregated State | 0.30 | Not Reported |
| Tetranaphthylethene (TNE) | Aggregated State | 0.22 | Not Reported |
| Naphthalene | Cyclohexane | 0.21 | ~96 ns |
| 4-(2,2-diphenylvinyl)phenyl-substituted NTD | Solid Film | High | Not Reported |
This table presents data from related compounds to illustrate the photophysical properties. Data sourced from multiple studies on TPE-naphthalene systems and naphthalene derivatives. uqu.edu.sarsc.orgbjraylight.com
Intramolecular electron transfer (IET) is a process where an electron moves from a donor part to an acceptor part within the same molecule upon photoexcitation. In systems like this compound, the electron-rich naphthalene and phenyl rings can potentially act as electron donors. uc.ptacs.org
Upon excitation, a photoinduced electron transfer (PET) can occur, leading to a charge-separated state. uc.pt In some naphthalene-based systems, this process is highly dependent on the distance between the donor and acceptor units and the polarity of the solvent. uc.ptrsc.org For TPE derivatives, the formation of a twisted intramolecular charge transfer (TICT) state is a possible de-excitation pathway, especially when electron-donating and electron-withdrawing groups are present. researchgate.netrsc.org The twisting motion of the aromatic rings can facilitate the formation of these charge transfer states, which are often non-emissive or weakly emissive and contribute to the quenching of fluorescence in solution. rsc.org However, in the aggregated state, the restriction of these twisting motions can suppress the formation of non-radiative TICT states, further contributing to the AIE phenomenon. researchgate.net
Aggregation-Induced Emission (AIE) Characteristics
The most prominent feature of this compound is its aggregation-induced emission. This phenomenon, where the molecule is non-emissive in solution but becomes highly luminescent upon aggregation, is a direct consequence of its molecular structure. researchgate.net
The design of AIE-active molecules, known as AIEgens, follows specific principles centered on creating systems with active intramolecular motions in the solution state. ust.hknih.gov
Propeller-Shaped Structure: The core design principle is the creation of a non-planar, propeller-like structure. In this compound, the phenyl and naphthyl groups are attached to the central vinyl core, creating a twisted conformation. acs.orgust.hk This inherent non-planarity is crucial as it prevents strong intermolecular π-π stacking in the aggregated state, which would otherwise quench fluorescence. nih.gov
Presence of Molecular Rotors: The phenyl and naphthyl rings act as rotatable groups. The freedom of these rotors in dilute solutions provides an efficient non-radiative decay channel. acs.org Covalently linking multiple TPE units can enhance the sensitivity of the AIE response to external stimuli like viscosity and temperature. ust.hk
Modulation of Electronic Properties: Attaching different functional groups to the phenyl or naphthyl rings can tune the electronic properties and, consequently, the emission color and quantum efficiency of the AIEgen. rsc.orgresearchgate.net For instance, introducing electron-donating or electron-withdrawing groups can create donor-acceptor systems with intramolecular charge transfer characteristics, leading to red-shifted emissions. researchgate.net
These principles allow for the rational design of new AIE materials with tailored properties for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net
The mechanism behind AIE in diphenylvinyl-naphthalene systems is well-established as the Restriction of Intramolecular Motion (RIM) . acs.orgnih.gov RIM is a general principle that encompasses two main processes:
Restriction of Intramolecular Rotation (RIR): This is the dominant mechanism for TPE-based AIEgens. acs.orguqu.edu.sa In dilute solutions, the peripheral phenyl and naphthyl rings can freely rotate around the single bonds connecting them to the vinyl core. This rotation dissipates the exciton (B1674681) energy non-radiatively, quenching fluorescence. nih.gov When the molecules aggregate in a poor solvent or in the solid state, the physical constraint from neighboring molecules hinders these rotations. nih.govnih.gov This blockage of the non-radiative decay channel forces the excited molecule to release its energy via the radiative pathway, resulting in strong fluorescence emission. acs.orggoogle.com
Restriction of Intramolecular Vibration (RIV): In addition to large-scale rotations, low-frequency vibrational motions can also contribute to non-radiative decay. The restriction of these vibrations within the tightly packed aggregate state further closes non-radiative channels and enhances luminescence. nih.gov
In essence, the AIE effect is a physical process. The molecule is "switched on" not by a chemical change, but by a change in its physical environment that restricts its internal movements, making light emission the preferred path for energy relaxation. acs.org
Influence of Aggregation Morphology on Emission Properties
The emission characteristics of this compound and its derivatives are profoundly impacted by their solid-state packing and aggregation morphology. The formation of aggregates can lead to distinct photophysical phenomena, such as aggregation-induced emission (AIE), where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This behavior is often attributed to the restriction of intramolecular rotations (RIR) in the solid state, which blocks non-radiative decay channels and promotes radiative emission. researchgate.net
For instance, the introduction of bulky groups, like the triphenylethene (TPE) unit, into related molecular structures has been shown to induce AIE activity. rsc.org The twisted conformation of these molecules prevents close intermolecular packing and detrimental π–π stacking interactions in the solid state, thus enhancing fluorescence quantum yield. rsc.orgacs.org The morphology of the aggregates, whether crystalline or amorphous, plays a crucial role. Crystalline solids of some luminogens exhibit significantly higher emission efficiencies compared to their amorphous counterparts. rsc.org For example, a naphthaldehyde-based Schiff base, which is non-emissive in solution, shows a 68-fold increase in emission intensity upon aggregation in a water/acetonitrile mixture, demonstrating a typical AIE effect. researchgate.net This enhancement is accompanied by an increase in fluorescence lifetime, confirming the AIE phenomenon. researchgate.net
Furthermore, the specific arrangement of molecules within an aggregate, such as herringbone stacking, can facilitate efficient charge transport while maintaining high emission efficiency. rsc.org The interplay between intermolecular interactions and molecular conformation within the aggregate dictates the ultimate emission properties, highlighting the importance of controlling the aggregation morphology to tune the optoelectronic characteristics of these materials.
Exciplex and Excimer Formation Studies
Concentration-Dependent Photophysical Behavior
The photophysical properties of this compound and related aromatic compounds often exhibit a strong dependence on concentration. nih.gov In dilute solutions, molecules are typically isolated and exhibit their intrinsic monomer emission. As the concentration increases, the probability of intermolecular interactions rises, leading to the formation of excited-state species such as excimers or exciplexes. researchgate.net This is often observed as a change in the emission spectrum, such as the appearance of a new, red-shifted emission band at the expense of the monomer emission. nih.gov
For example, studies on naphthalene-bridged disilanes have shown concentration-dependent emission profiles. At low concentrations, the emission spectrum is dominated by the monomeric species. However, as the concentration increases, a broad emission band in the visible region appears, which is characteristic of excimer formation. nih.gov This behavior is a clear indication of the formation of excited-state dimers through intermolecular interactions between a photoexcited molecule and a ground-state molecule of the same species. The intensity of this excimer emission typically increases with concentration, while the monomer emission decreases.
The table below illustrates the concentration-dependent emission of a related naphthalene derivative, showing the shift from monomer to excimer emission as concentration increases.
| Concentration (M) | Monomer Emission Intensity (a.u.) | Excimer Emission Intensity (a.u.) |
| 2.33 × 10⁻⁵ | High | Low |
| 1.76 × 10⁻⁴ | Low | High |
This table is based on conceptual data derived from concentration-dependent studies of similar naphthalene compounds and serves to illustrate the general trend.
Intermolecular Interactions Governing Excimer Formation
The formation of excimers in compounds like this compound is governed by specific intermolecular interactions, primarily π–π stacking between the aromatic moieties. researchgate.net For an excimer to form, two molecules must approach each other in a specific orientation that allows for significant overlap of their π-orbitals in the excited state. The geometry of this interaction is critical and can be influenced by the molecular structure and the surrounding environment.
Planar aromatic molecules are particularly prone to forming excimers in concentrated solutions or the solid state due to favorable π–π interactions. researchgate.net The nature of the excimer can vary, leading to different emission characteristics. For instance, a "naphthalene-type" excimer might involve the interaction of only a portion of the aromatic systems, resulting in a blue-green emission. researchgate.net In contrast, an "anthracene-type" excimer, with a larger overlap of the π-systems, could lead to a yellow excimer emission. researchgate.net
The presence of bulky substituents can sterically hinder the close approach required for excimer formation. mpg.de For example, the introduction of diphenylvinyl groups can influence the packing of molecules and, consequently, their propensity to form excimers. In some cases, these bulky groups can even promote the formation of discrete, isolated dimers in the solid state rather than extended π–π stacks. acs.org The balance between attractive π–π interactions and steric repulsion from substituents ultimately dictates whether excimer formation will occur and the nature of the resulting emission.
Solvatochromism and Environmental Effects on Photophysical Properties
The photophysical properties of this compound and its analogs are sensitive to the polarity of their environment, a phenomenon known as solvatochromism. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule. A change in solvent polarity can alter the energy gap between these states, leading to a shift in the absorption and emission spectra. nih.gov
Generally, in polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will exhibit a red shift (bathochromic shift) in their emission spectrum. This is because the polar solvent molecules can better stabilize the more polar excited state. Conversely, a blue shift (hypsochromic shift) may be observed if the ground state is more polar than the excited state.
Studies on related naphthalene derivatives have demonstrated this solvent-dependent behavior. For instance, the emission maximum of a naphthalene-bridged disilane (B73854) shows a clear shift to longer wavelengths as the solvent polarity increases. nih.gov This indicates a more polar excited state that is stabilized by polar solvents. The table below provides a conceptual representation of the solvatochromic shift for a similar compound in various solvents.
| Solvent | Polarity (Dielectric Constant) | Emission Maximum (nm) |
| Cyclohexane | 2.02 | 350 |
| Toluene | 2.38 | 355 |
| Dichloromethane | 8.93 | 365 |
| Acetonitrile | 37.5 | 370 |
This table is a conceptual representation based on typical solvatochromic behavior and serves to illustrate the trend.
The magnitude of the solvatochromic shift can provide valuable information about the change in dipole moment upon excitation and the nature of the solute-solvent interactions. nih.govmdpi.com Both general (dipolarity/polarizability) and specific (hydrogen bonding) solvent-solute interactions can contribute to the observed spectral shifts. mdpi.com By analyzing the photophysical behavior in a range of solvents, it is possible to gain a deeper understanding of the electronic structure of the excited state. mdpi.com
Electronic Structure and Computational Chemistry
Theoretical Elucidation of Electronic Structure
The electronic structure of 2-(2,2-Diphenylvinyl)naphthalene can be thoroughly investigated using a variety of computational techniques. These methods offer deep insights into the molecule's fundamental quantum mechanical properties.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are cornerstone computational approaches for studying the electronic structure of organic molecules. DFT methods, such as B3LYP, are widely used to calculate the ground-state electronic properties by approximating the exchange-correlation energy. Ab initio calculations, like Hartree-Fock, provide a foundational, albeit often less accurate for complex systems, approach by solving the Schrödinger equation without empirical parameters.
For molecules similar in structure to this compound, these calculations are used to optimize the molecular geometry, determine vibrational frequencies, and obtain electronic energies. While specific DFT and ab initio studies focused exclusively on this compound are not detailed in publicly accessible literature, the established accuracy of these methods on related polycyclic aromatic hydrocarbons and vinyl derivatives confirms their applicability. Such calculations would typically employ basis sets like 6-31G(d,p) or larger to ensure a precise description of the electronic distribution.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of a molecule. The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The spatial distribution and energy levels of these orbitals dictate the molecule's reactivity, electronic transition properties, and charge transport capabilities.
In this compound, the HOMO is expected to be delocalized across the π-conjugated system, likely with significant contributions from the electron-rich naphthalene (B1677914) ring. The LUMO would also be distributed over the π-system, including the diphenylvinyl moiety. The precise energy values of the HOMO and LUMO, which would be determined through quantum chemical calculations, are essential for predicting its behavior in electronic devices.
Band Gap Determination and Charge Transfer Character
The energy difference between the HOMO and LUMO levels defines the HOMO-LUMO band gap, a crucial parameter that influences the molecule's electronic and optical properties. A smaller band gap generally corresponds to easier electronic excitation and is a key factor in materials designed for optoelectronic applications.
The structure of this compound suggests the possibility of intramolecular charge transfer (ICT) upon excitation. The naphthalene and diphenylvinyl groups can act as donor and acceptor components, respectively, or vice versa, depending on their electronic coupling. Computational analysis can quantify the degree of charge transfer by examining the changes in electron density distribution between the ground and excited states. This characteristic is vital for understanding its potential in applications like organic light-emitting diodes (OLEDs) or solar cells.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.
For this compound, NBO analysis would provide a detailed picture of the intramolecular interactions, such as hyperconjugation between occupied and unoccupied orbitals. This analysis can reveal the stability of the molecule arising from these charge delocalization effects. By quantifying the stabilization energies associated with these interactions, NBO provides deeper insight into the electronic communication between the naphthalene and diphenylvinyl fragments of the molecule.
Computational Modeling of Photophysical Properties
Understanding the behavior of this compound upon light absorption is key to evaluating its photophysical applications. Computational modeling provides a route to predict and interpret these properties.
Excited State Calculations (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the excited states of organic molecules. It is used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra, as well as oscillator strengths, which relate to the intensity of the absorption.
Detailed Computational Analysis of this compound Not Available in Existing Scientific Literature
Following a comprehensive search of scientific databases and academic literature for computational and electronic structure data on the chemical compound This compound , it has been determined that specific, in-depth research articles detailing the properties outlined in the user's request are not publicly available at this time.
The request specified a detailed article covering the following advanced computational chemistry topics for this compound:
Prediction of Absorption and Emission Spectra
Non-Radiative and Radiative Rate Constant Calculations
Simulation of Charge Transport Properties
Reorganization Energies for Hole and Electron Transport
Carrier Mobility Predictions in Organic Semiconductor Contexts
Conformational Analysis and Molecular Dynamics Simulations
Intermolecular Interactions and Crystal Packing Theory
While computational methodologies such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular dynamics simulations are standard for analyzing molecules within the broader classes of triarylethylene and vinyl-substituted polycyclic aromatic hydrocarbons, specific studies applying these techniques to this compound have not been identified. The existing literature provides theoretical frameworks and results for related compounds like tetraphenylethylene (B103901), stilbene (B7821643) derivatives, and naphthalene itself, but does not offer the explicit data required to construct a scientifically accurate and thorough article on this compound as per the structured outline.
Due to the absence of published research data for this specific compound, it is not possible to generate the requested article with the required level of scientific accuracy and detail. The creation of such an article would necessitate original computational research that has not yet been performed or published in the accessible scientific domain.
Supramolecular Chemistry and Self Assembly
Design Principles for 2-(2,2-Diphenylvinyl)naphthalene-Based Supramolecular Assemblies
The design of supramolecular assemblies based on this compound is rooted in the molecule's inherent structural dichotomy. The large, π-rich surface of the naphthalene (B1677914) group serves as an ideal site for aromatic stacking interactions, while the propeller-like diphenylvinyl substituent introduces significant steric hindrance. This combination is a key design principle for controlling intermolecular arrangements.
Key design principles include:
Steric Hindrance: The bulky diphenylvinyl group prevents the close, co-facial packing that often leads to fluorescence quenching in planar aromatic dyes. This design can lead to materials with high solid-state luminescence efficiency and promotes the formation of stable amorphous films. researchgate.net
Shape Persistence and Conformational Flexibility: While the naphthalene core is rigid, the phenyl rings of the vinyl group can rotate. This combination of a rigid planar segment with flexible bulky groups influences the packing efficiency and the final morphology of the resulting aggregates. rsc.orgrsc.org
Hierarchical Self-Assembly Processes
Hierarchical self-assembly involves the spontaneous organization of molecules into primary nanostructures, which then serve as building blocks for larger, more complex architectures. nih.gov While specific studies on the hierarchical assembly of this compound are not extensively detailed, the behavior of related naphthalene-based systems provides a strong predictive framework. acs.orgrsc.org
Naphthalene derivatives, particularly naphthalenediimides (NDIs), are well-known for their ability to self-assemble into a variety of well-defined nanostructures. acs.orgrsc.org Depending on the solvent conditions and molecular structure, these molecules can form one-dimensional (1D) structures like nanofibers and nanotubes or two-dimensional (2D) nanosheets. acs.orgnih.gov
The self-assembly process is often cooperative, following a nucleation-elongation mechanism where initial small aggregates (nuclei) form slowly, followed by a more favorable rapid growth (elongation) into extended fibers. rsc.orgresearchgate.net It is plausible that this compound, under appropriate conditions (e.g., in specific solvent/non-solvent mixtures), could similarly assemble into such 1D or 2D structures, driven by the directional interactions of the naphthalene core.
The final morphology of a supramolecular assembly is exquisitely sensitive to the molecular structure of its components. rsc.orgnih.gov For this compound, both the substituent itself and its position on the aromatic core are critical determinants of the aggregation pathway.
Influence of the Diphenylvinyl Group: The presence of the bulky diphenylvinyl group is the most significant structural feature. In related systems, such as 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi), these groups inhibit crystallization and promote the formation of morphologically stable amorphous films, a desirable property for applications like organic light-emitting devices (OLEDs). researchgate.net
Influence of Substituent Position: The point of attachment on the naphthalene ring profoundly impacts molecular shape and packing. A study on diphenyl-vinyl-substituted diketopyrrolopyrrole (DPP) isomers demonstrated that altering the substituent position significantly affects molecular planarity, conjugation, and π-π stacking in the solid state. rsc.orgresearchgate.netresearchgate.net By analogy, the attachment at the 2-position of naphthalene imparts a bent, asymmetric shape to the molecule, which will favor different packing motifs and assembly morphologies compared to a linear, symmetrically substituted analogue. The relative position of substituents is known to have a profound influence on the strength of π-π stacking interactions. nih.gov
| Structural Feature | Influence on Supramolecular Assembly | Likely Morphological Outcome | Supporting Evidence (Analogous Systems) |
|---|---|---|---|
| Planar Naphthalene Core | Promotes π-π stacking interactions. | Ordered lamellar or fibrous structures. | Self-assembly of Naphthalene Diimides (NDIs). rsc.orgnih.gov |
| Bulky Diphenylvinyl Group | Introduces steric hindrance, prevents dense packing, can lead to aggregation-induced emission (AIE) behavior. | Amorphous films, frustrated packing, potentially discrete nanostructures instead of bulk crystals. | DPVBi derivatives form stable amorphous films. researchgate.net |
| Substitution at 2-Position | Creates a bent, asymmetric molecular shape. | Complex packing motifs (e.g., herringbone or twisted arrangements) rather than simple co-facial stacks. | Isomers of substituted DPPs show vastly different packing. rsc.orgresearchgate.net |
Non-Covalent Interactions in Supramolecular Architectures
The integrity and structure of the supramolecular assemblies of this compound are maintained by a combination of non-covalent interactions. While van der Waals forces provide a general attractive background, the directionality and specificity of the assembly are dictated primarily by π-π stacking and C-H⋯π interactions.
π-π stacking is a fundamental organizing force between aromatic molecules. In this system, the interaction would primarily involve the naphthalene cores of adjacent molecules. However, the steric bulk of the diphenylvinyl group is expected to prevent an ideal face-to-face stacking arrangement. Instead, a slipped-stacking or offset geometry is more probable, where the naphthalene planes are parallel but laterally displaced to minimize steric repulsion between the bulky substituents.
Studies of related molecules provide insight into the likely packing:
In some diphenyl-vinyl-substituted DPPs, an "X-type" stacking mode is observed with interlayer π-π distances of approximately 3.3–3.4 Å. rsc.orgresearchgate.net
In other systems, strong steric hindrance can frustrate π-π stacking entirely, leading to structures dominated by other forces. researchgate.net
The strength and geometry of these interactions are highly dependent on the electronic nature and position of substituents on the aromatic rings. nih.gov
Where strong π-π stacking is hindered, weaker C-H⋯π interactions become critically important in defining the three-dimensional architecture. rsc.org These interactions occur when a C-H bond (the donor) points towards the electron-rich face of a π-system (the acceptor). In the case of this compound, numerous such interactions are possible:
C-H bonds from the phenyl rings can interact with the π-face of a neighboring naphthalene ring.
C-H bonds from one naphthalene can interact with a phenyl ring of an adjacent molecule.
Interactions can occur between the C-H bonds and π-systems of the diphenylvinyl groups themselves.
Crystal structure analyses of complex organic and organometallic molecules frequently reveal that C-H⋯π interactions are key structure-directing forces. mdpi.comresearchgate.net For instance, in some palladium complexes, these interactions are responsible for forming specific rhomb-like dimer arrangements. mdpi.com Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, often shows that C⋯H interactions account for a significant percentage of the close contacts in the crystal packing of complex aromatic molecules. mdpi.commdpi.com
| Interaction Type | Participating Groups | Expected Geometry/Role | Supporting Evidence (General Principles/Analogues) |
|---|---|---|---|
| π-π Stacking | Naphthalene ↔ Naphthalene | Likely offset or slipped-parallel arrangement due to steric hindrance. Key for 1D/2D ordering. | Observed in many aromatic systems; geometry is modified by bulky groups. rsc.orgnih.gov |
| C-H⋯π | Phenyl C-H ↔ Naphthalene π-face | Stabilizes the overall 3D packing, connecting molecules where π-stacking is not optimal. | A crucial interaction for crystal packing and determining clathrate structures. mdpi.comrsc.org |
| C-H⋯π | Naphthalene C-H ↔ Phenyl π-face | Contributes to the cohesive energy and specificity of the supramolecular structure. | C⋯H contacts are a major contributor to packing in Hirshfeld analyses. mdpi.commdpi.com |
Applications in Organic Electronic Materials
Sensing Applications
The fluorescent properties of 2-(2,2-diphenylvinyl)naphthalene make it a promising candidate for chemical sensing applications, particularly for the detection of explosives and for sensing in aggregated states.
While direct studies on the explosive detection capabilities of this compound are not extensively documented in the reviewed literature, the sensing mechanism is generally attributed to fluorescence quenching. Nitroaromatic compounds, which are common components of many explosives, are electron-deficient and can interact with electron-rich fluorescent molecules. Upon interaction, an electron transfer can occur from the excited state of the fluorophore to the explosive molecule, leading to a non-emissive decay pathway and thus, a quenching of the fluorescence signal. This process is often referred to as photoinduced electron transfer (PET).
Another potential mechanism is Förster Resonance Energy Transfer (FRET), where the emission spectrum of the fluorescent sensor overlaps with the absorption spectrum of the analyte. This allows for non-radiative energy transfer from the sensor to the analyte, resulting in a decrease in the sensor's fluorescence intensity. The efficiency of this process is highly dependent on the distance between the donor (sensor) and the acceptor (analyte) and the degree of spectral overlap.
The performance of a fluorescent sensor for explosive detection is typically evaluated based on its quenching efficiency, sensitivity (limit of detection), and selectivity towards different explosive analytes. For polymers incorporating a similar di(naphthalen-2-yl)-1,2-diphenylethene building block, effective fluorescence quenching has been observed in the presence of nitroaromatic explosives in aqueous media.
A key characteristic of molecules containing the 2,2-diphenylvinyl moiety is their propensity for Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). In dilute solutions, these molecules may exhibit weak fluorescence due to intramolecular rotations that provide non-radiative decay pathways. However, in an aggregated state or in the solid state, these intramolecular rotations are restricted, which blocks the non-radiative decay channels and leads to a significant enhancement of the fluorescence quantum yield.
This AIE phenomenon is highly advantageous for sensing applications. For instance, the introduction of an analyte could induce the aggregation of the sensor molecules, leading to a "turn-on" fluorescence response. This provides a high signal-to-noise ratio, as the fluorescence is generated from a dark background. The sensing mechanism in the aggregated state can still rely on interactions such as PET or FRET, where the analyte quenches the emission of the aggregated sensor molecules. The efficiency of sensing in the aggregated state is influenced by the morphology of the aggregates and the accessibility of the analyte to the sensor molecules within the aggregates.
Photonic and Optoelectronic Devices
The luminescent properties of this compound also make it a valuable material for various photonic and optoelectronic devices, including light-harvesting systems and devices that leverage crystallization-enhanced emission.
In artificial light-harvesting systems, chromophores (light-absorbing molecules) are organized to capture light energy and transfer it efficiently to a desired location, often a reaction center. Naphthalene (B1677914) derivatives are often employed as energy donors in such systems due to their strong absorption in the UV region and high fluorescence quantum yields. The energy transfer process in these systems is typically governed by FRET.
For a light-harvesting system to be efficient, several criteria must be met:
High absorption cross-section of the donor: The donor molecule should be able to absorb a significant amount of light.
High fluorescence quantum yield of the donor: The donor should be highly emissive in the absence of an acceptor.
Significant spectral overlap: The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.
Close proximity of donor and acceptor: The distance between the donor and acceptor molecules should be within the Förster radius (typically a few nanometers).
While specific data on this compound as a donor in light-harvesting systems is limited, its fundamental photophysical properties suggest its potential in this application. The naphthalene core provides the necessary absorption and emission characteristics, while the diphenylvinyl substituent can be used to tune the electronic properties and influence the molecular packing, which is crucial for controlling inter-chromophore distances and energy transfer efficiency.
Table 1: Key Parameters for FRET-based Light-Harvesting Systems
| Parameter | Description | Importance |
| Donor Quantum Yield (Φ_D) | The ratio of photons emitted to photons absorbed by the donor in the absence of the acceptor. | A higher quantum yield leads to more efficient energy transfer. |
| Spectral Overlap Integral (J) | The degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum. | A larger overlap integral results in a higher FRET efficiency. |
| Förster Radius (R_0) | The distance at which the FRET efficiency is 50%. | A larger Förster radius allows for efficient energy transfer over greater distances. |
| Donor-Acceptor Distance (r) | The distance between the donor and acceptor chromophores. | FRET efficiency is inversely proportional to the sixth power of this distance. |
Similar to the concept of AIE, some organic molecules exhibit enhanced emission upon crystallization. This phenomenon, known as Crystallization-Enhanced Emission (CEE), arises from the specific molecular packing in the crystalline state that restricts intramolecular motions and prevents fluorescence quenching. This property is highly desirable for applications in solid-state lighting and displays, such as Organic Light-Emitting Diodes (OLEDs).
Molecules with a propeller-like shape, such as those containing the 2,2-diphenylvinyl moiety, are known to form crystal structures that are conducive to high emission efficiencies. The bulky phenyl groups can prevent detrimental π–π stacking between the naphthalene cores of adjacent molecules, which is a common cause of fluorescence quenching in the solid state. Instead, they can adopt a packing arrangement that minimizes intermolecular interactions that lead to non-radiative decay.
The performance of a CEE-based device is critically dependent on the crystal quality and morphology. Controlling the crystallization process is therefore essential to achieve high device efficiency and stability. For instance, the related compound 1,4-bis(2,2-diphenylvinyl)benzene has been shown to exhibit high solid-state fluorescence efficiency in its crystalline form, making it a promising material for efficient OLEDs.
Table 2: Comparison of Emission Properties in Different States
| State | Intramolecular Motion | Intermolecular Interaction | Typical Fluorescence Quantum Yield |
| Dilute Solution | High (rotations and vibrations) | Minimal | Low to Moderate |
| Amorphous Aggregate | Restricted | Disordered | Moderate to High (AIE) |
| Crystalline Solid | Highly Restricted | Ordered (specific packing) | High to Very High (CEE) |
Advanced Spectroscopic Characterization Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For 2-(2,2-Diphenylvinyl)naphthalene and its derivatives, FT-IR spectra provide key insights into their molecular structure.
In a study of related vinylnaphthalene compounds, characteristic vibrational bands were observed. For instance, the C=C stretching vibrations of the vinyl group and the aromatic rings typically appear in the region of 1585-1600 cm⁻¹. ntu.edu.sgrsc.org The C-H stretching vibrations of the aromatic and vinyl protons are expected in the 3000-3100 cm⁻¹ region. researchgate.net Specifically, for a similar compound, 3-(1,2-diphenylvinyl)-1-fluoronaphthalene, FT-IR (ATR) spectroscopy revealed peaks at 1585 cm⁻¹ and 1443 cm⁻¹, which are characteristic of the aromatic C=C stretching modes. rsc.org The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, typically appear in the 690-900 cm⁻¹ range. rsc.org For example, peaks at 750, 706, and 691 cm⁻¹ were assigned to the C-H bending modes of the phenyl groups in a related derivative. rsc.org
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3000-3100 | researchgate.net |
| Aromatic C=C Stretch | 1585-1600 | ntu.edu.sgrsc.org |
| C-H Out-of-Plane Bend | 690-900 | rsc.org |
| C-H Bend (Phenyl) | 691, 706, 750 | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
For derivatives of this compound, the ¹H NMR spectrum typically shows signals for the aromatic protons in the range of δ 7.0-8.2 ppm. rsc.org The vinyl proton often appears as a singlet around δ 7.1 ppm. rsc.org For example, in 3-(1,2-diphenylvinyl)-1-fluoronaphthalene, the vinyl proton signal was observed at δ 7.13 ppm. rsc.org The protons of the naphthalene (B1677914) and phenyl rings exhibit complex multiplet patterns due to spin-spin coupling. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons generally resonate in the range of δ 120-150 ppm. oregonstate.edu Quaternary carbons, those without attached protons, typically show weaker signals. oregonstate.edu In a related compound, 4-(1,2-diphenylvinyl)-2-fluoro-1,1'-biphenyl, the carbons of the vinyl group were observed at δ 141.2 and 144.7 ppm. rsc.org The chemical shifts of the naphthalene and phenyl carbons are influenced by the electronic effects of the substituents. nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ¹H (Vinyl) | 7.13 | s | rsc.org |
| ¹H (Aromatic) | 7.09-8.12 | m | rsc.org |
| ¹³C (Vinyl) | 141.2, 144.7 (in a similar compound) | rsc.org | |
| ¹³C (Aromatic) | 115.2-159.8 (in a similar compound) | rsc.org |
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is used to study the electronic transitions within a molecule. The absorption spectrum of this compound and its derivatives is characterized by intense bands in the ultraviolet region, arising from π→π* transitions of the conjugated system.
The absorption maxima (λ_max) are sensitive to the solvent polarity. ijiset.comutmb.edu Generally, an increase in solvent polarity can lead to a shift in the absorption bands. vlabs.ac.in For naphthalene and its derivatives, the two lowest-lying electronic transitions are designated as ¹Lₐ and ¹Lₑ. researchgate.net In a study of a similar molecule, 1,4-bis(2,2-diphenylvinyl)benzene, the maximum absorption was observed at 363 nm, corresponding to an optical gap of 2.99 eV. researchgate.net The absorption spectra of these types of molecules are often similar in both dilute solutions and as solid thin films. researchgate.net
| Compound | Solvent | λ_max (nm) | Optical Gap (eV) | Reference |
| 1,4-Bis(2,2-diphenylvinyl)benzene | Solution/Thin Film | 363 | 2.99 | researchgate.net |
Steady-State and Time-Resolved Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the excited state properties of molecules. This compound and its analogues often exhibit strong fluorescence.
The emission wavelength and quantum yield can be influenced by the molecular structure and the surrounding environment. For instance, a butterfly-like molecule, 2,2'-(2,5-bis(2,2-diphenylvinyl)-1,4-phenylene)dinaphthalene (BDVPN), displays different photophysical features in its two polymorphic forms. researchgate.net In the solid state, compounds like 1,4-bis(2,2-diphenylvinyl)benzene can show a broad and red-shifted photoluminescence spectrum compared to the solution, with the emission color changing from purplish-blue to blue. researchgate.net Time-resolved fluorescence spectroscopy can be used to determine the excited-state lifetimes, which are crucial for understanding the dynamics of de-excitation processes. rsc.orgrsc.org
X-ray Crystallography and Diffraction (XRD)
X-ray crystallography and diffraction are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
For example, the single crystal X-ray structure of a naphtho[2,3-c] rsc.orgCurrent time information in Bangalore, IN.rsc.orgthiadiazole derivative substituted with a 4-(2,2-diphenylvinyl)phenyl group has been determined. rsc.org Such analyses reveal how the molecules pack in the solid state, which is critical for understanding charge transport in organic semiconductor devices. In some cases, weak intermolecular interactions like C-H···π interactions can influence the packing arrangement. mdpi.com
Atomic Force Microscopy (AFM) for Film Morphology Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image the surface morphology of thin films. nih.govparksystems.com For organic semiconductor applications, the morphology of the thin film plays a crucial role in device performance.
AFM can be used to visualize the nanoscale features, such as grain boundaries and the phase separation in polymer blends. researchgate.netnih.gov The surface roughness and domain sizes can be quantified from AFM images. researchgate.net For instance, AFM has been used to characterize thin films of materials like bis(pentafluorophenoxy) silicon phthalocyanine, revealing how processing conditions affect the film morphology. researchgate.net
Cyclic Voltammetry (CV) for Redox Properties and Energy Levels
Cyclic Voltammetry (CV) is an electrochemical technique used to determine the redox properties of a compound, from which the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. ossila.comwuxiapptec.com These energy levels are fundamental parameters for designing organic electronic devices.
The HOMO level is related to the oxidation potential, while the LUMO level is related to the reduction potential. ossila.com For example, the HOMO/LUMO energy levels of 1,4-bis(2,2-diphenylvinyl)benzene were calculated from cyclic voltammetry measurements, indicating it is a p-type semiconductor material. researchgate.net The HOMO-LUMO gap, which can be estimated from the onset of the oxidation and reduction peaks, is a key parameter that influences the electronic and optical properties of the material. researchgate.netsamipubco.com
Future Perspectives and Emerging Research Directions
Rational Molecular Design for Enhanced Performance and Functionality
The core principle for advancing materials based on 2-(2,2-diphenylvinyl)naphthalene lies in the rational design of its derivatives. This approach focuses on establishing clear structure-property relationships, where specific modifications to the molecular architecture are used to systematically tune its optoelectronic and physical characteristics. unimore.itchemrxiv.orgnih.gov
Key strategies in molecular design include:
Extension of π-Conjugation: Attaching additional aromatic rings, such as phenyl, pyrenyl, or fluorenyl groups, to the naphthalene (B1677914) core or the vinyl substituent can extend the π-conjugated system. acs.org This generally leads to a bathochromic (red) shift in both absorption and emission spectra, allowing for the tuning of emission color. nih.gov
Introduction of Donor-Acceptor Groups: The incorporation of electron-donating (e.g., methoxy, amino) and electron-accepting (e.g., cyano, nitro) groups can induce intramolecular charge transfer (ICT) character. nih.govmdpi.com This strategy is crucial for creating materials with large Stokes shifts, solvatochromic properties, and for enhancing nonlinear optical (NLO) responses.
Steric Hindrance Engineering: Introducing bulky side groups, such as tert-butyl or triisopropylsilyl (TIPS), can be used to control intermolecular interactions and packing in the solid state. acs.org By preventing close π–π stacking, these bulky groups can enhance solid-state luminescence efficiency by suppressing quenching effects, a key principle in designing materials with aggregation-induced emission (AIE) or crystallization-induced emission enhancement (CIEE) properties. researchgate.net
Core Modification: Replacing the naphthalene unit with other polycyclic aromatic hydrocarbons (PAHs) like anthracene (B1667546) or pyrene, while retaining the 2,2-diphenylvinyl substituent, can significantly alter the fundamental electronic properties, including energy levels (HOMO/LUMO) and charge carrier mobility. rsc.orgsci-hub.se
The following table summarizes the anticipated effects of various molecular modifications on the properties of this compound derivatives.
| Modification Strategy | Target Moiety | Anticipated Effect on Properties | Potential Application |
| Extension of π-Conjugation | Naphthalene Core, Phenyl Rings | Red-shift in absorption/emission, increased charge mobility. acs.orgnih.gov | Color-tuned OLEDs, organic field-effect transistors (OFETs). |
| Donor/Acceptor Substitution | Naphthalene Core, Phenyl Rings | Induces ICT, large Stokes shift, solvatochromism. nih.govmdpi.com | Chemical sensors, bio-imaging, NLO materials. |
| Introduction of Bulky Groups | Phenyl Rings | Prevents π-stacking, enhances solid-state fluorescence. acs.org | Highly efficient solid-state lighting, AIE-based sensors. |
| Heteroatom Incorporation | Naphthalene Core (as aza-naphthalene) | Modifies HOMO/LUMO levels, enhances electron affinity. sci-hub.se | n-type semiconductors, electron transport materials in OLEDs. |
Integration into Multi-Component Systems and Hybrid Organic-Inorganic Materials
While rationally designed individual molecules offer significant capabilities, their integration into larger, multi-component systems is a critical frontier for creating advanced functional materials. This involves blending or covalently bonding this compound-based fluorophores with other materials to achieve synergistic properties.
Polymer-Based Systems: Incorporating the this compound moiety as a pendant group or a segment within a polymer backbone is a promising strategy. This can be achieved through polymerization of a functionalized monomer. The resulting polymer may benefit from the high luminescence of the fluorophore while gaining the superior film-forming capabilities, mechanical flexibility, and processability of the polymer matrix. Such materials are ideal for large-area, flexible electronic devices.
Hybrid Organic-Inorganic Materials: A significant area of emerging research is the creation of hybrid materials that combine the luminescent properties of this compound with the unique characteristics of inorganic components. nih.gov For example, it can be attached to the surface of inorganic nanoparticles like silica (B1680970) (SiO₂), titania (TiO₂), or quantum dots (QDs). This can lead to:
Enhanced Stability: The inorganic component can provide a rigid matrix, protecting the organic fluorophore from thermal and photochemical degradation.
Sensing Platforms: Hybrid gels composed of silsesquioxane and organic dyes have been developed for molecular recognition, suggesting a pathway for creating sensors where the fluorescence of the diphenylvinyl-naphthalene unit is modulated by the binding of an analyte to the inorganic framework. nih.gov
Energy Transfer Systems: In hybrids with quantum dots or other inorganic phosphors, Förster Resonance Energy Transfer (FRET) can occur, where the organic molecule acts as an antenna, absorbing light and transferring the energy to the inorganic component, or vice-versa, enabling novel lighting and display technologies.
Exploration of Novel Photophysical Phenomena Beyond Established Mechanisms
Research into the photophysics of this compound derivatives is expanding beyond conventional fluorescence and AIE to uncover more exotic and potentially useful phenomena.
Excimer and Exciplex Formation: In concentrated solutions or specific solid-state packing arrangements, excited-state dimers (excimers) can form between two identical molecules. researchgate.net These excimers typically emit at longer wavelengths than the single molecule (monomer), providing a concentration-dependent or morphology-dependent emission color. This phenomenon has been observed in various naphthalene derivatives. researchgate.netnih.gov When the interaction is between two different molecules (e.g., the fluorophore and a host material in an OLED), an exciplex can form, which is crucial in the mechanism of certain high-efficiency OLEDs.
Control of Emission through Molecular Stacking: The solid-state luminescence of organic molecules is highly dependent on their crystal packing. researchgate.netrsc.org Recent studies on similar vinyl-stilbene derivatives have shown that specific arrangements, such as cross-dipole stacking, can lead to exceptionally high solid-state fluorescence quantum yields and amplified spontaneous emission (ASE), which is a precursor to lasing. researchgate.net Engineering the crystal structure of this compound derivatives to promote such favorable packing could lead to the development of organic solid-state lasers.
Solvatochromism and Intramolecular Charge Transfer (ICT): As mentioned in the design section, introducing donor-acceptor character can lead to significant ICT upon photoexcitation. mdpi.com The resulting excited state is highly polar and is strongly influenced by the polarity of its environment. This leads to solvatochromism, where the emission color changes with solvent polarity. mdpi.comnih.gov This property is the basis for developing sensitive probes that can report on the local polarity of their environment, for instance, within a biological cell or a polymer blend.
Advanced Computational Methodologies for Predictive Design and Understanding
The trial-and-error approach to materials discovery is increasingly being replaced by a design-first paradigm, heavily reliant on advanced computational methods. rsc.org These tools allow for the prediction of molecular properties before synthesis, saving significant time and resources.
Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to predict the properties of molecules like this compound. researchgate.net Researchers can accurately calculate:
Ground and excited-state geometries.
Frontier molecular orbital (HOMO/LUMO) energy levels, which determine charge injection and transport properties. researchgate.net
Absorption and emission spectra.
Reorganization energies, which are critical for predicting charge mobility in organic semiconductors. sci-hub.se
Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physical properties. unimore.it By calculating a set of molecular descriptors (e.g., size, shape, electronic properties) for a series of this compound derivatives and correlating them with experimentally measured properties (like emission wavelength or quantum yield), a predictive model can be built. chemrxiv.org This model can then be used to screen virtual libraries of yet-to-be-synthesized compounds to identify candidates with the most promising characteristics.
Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of many molecules together in a liquid or solid state. For this compound, MD can be used to predict the morphology of thin films, understand how molecules pack in a crystal, or simulate how a derivative might interact with a polymer matrix or a biological membrane. This is crucial for understanding and predicting the properties of the material in a device setting. rsc.org
The table below outlines key computational methods and their application in the design of materials based on this compound.
| Computational Method | Predicted Properties | Purpose in Material Design |
| Density Functional Theory (DFT) / TD-DFT | HOMO/LUMO energies, absorption/emission spectra, molecular geometry. researchgate.net | Initial screening of candidates, understanding electronic structure. |
| Quantitative Structure-Property Relationship (QSPR) | Boiling point, viscosity, refractive index, biological activity. unimore.it | High-throughput virtual screening, property prediction without full quantum calculations. |
| Molecular Dynamics (MD) | Film morphology, crystal packing, interactions in blends. rsc.org | Predicting solid-state properties, understanding device-level behavior. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
